molecular formula C16H21BrClNO5 B4003963 1-[3-(2-bromo-4-chlorophenoxy)propyl]piperidine oxalate

1-[3-(2-bromo-4-chlorophenoxy)propyl]piperidine oxalate

Cat. No.: B4003963
M. Wt: 422.7 g/mol
InChI Key: HGQOJRUQPHHOLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(2-bromo-4-chlorophenoxy)propyl]piperidine oxalate is a useful research compound. Its molecular formula is C16H21BrClNO5 and its molecular weight is 422.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 421.02916 g/mol and the complexity rating of the compound is 307. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chloroperoxidase Activity

Chloroperoxidase exhibits a broad range of activities including classical peroxidase reactions, catalase-like reactions, and halogenation reactions. It can catalyze the halogenation of substrates by utilizing halide ions and hydrogen peroxide, indicating a potential methodology for the synthesis or modification of compounds like 1-[3-(2-bromo-4-chlorophenoxy)propyl]piperidine oxalate through halogenation processes (Thomas, Morris, & Hager, 1970).

Synthetic Routes to Piperidine Derivatives

A study presented a new synthetic route for compounds with affinity to muscarinic M2 receptors, illustrating the modification of the piperidine ring and other moieties to create compounds with specific biological activities. This research demonstrates the versatility of piperidine derivatives in medicinal chemistry, which could encompass the synthesis and application of "this compound" (Holzgrabe & Heller, 2003).

Mitochondrial Uncoupling Activity

Investigations into the insecticidal action and mitochondrial uncoupling activity of halogenated pyrroles provide insight into the bioactivity of halogen-containing compounds. Such studies could inform the potential bioactive properties or mechanisms of action for related compounds, including those with complex halogenated piperidine structures (Black et al., 1994).

Thermal and Structural Studies

Research on the thermal, optical, etching, and structural properties, alongside theoretical calculations of specific piperidine derivatives, provides a framework for understanding the physical and chemical properties of similar compounds. Such comprehensive characterization can aid in the application of these compounds in various scientific fields (Karthik et al., 2021).

Properties

IUPAC Name

1-[3-(2-bromo-4-chlorophenoxy)propyl]piperidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrClNO.C2H2O4/c15-13-11-12(16)5-6-14(13)18-10-4-9-17-7-2-1-3-8-17;3-1(4)2(5)6/h5-6,11H,1-4,7-10H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGQOJRUQPHHOLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCOC2=C(C=C(C=C2)Cl)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BrClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(2-bromo-4-chlorophenoxy)propyl]piperidine oxalate
Reactant of Route 2
Reactant of Route 2
1-[3-(2-bromo-4-chlorophenoxy)propyl]piperidine oxalate
Reactant of Route 3
Reactant of Route 3
1-[3-(2-bromo-4-chlorophenoxy)propyl]piperidine oxalate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-[3-(2-bromo-4-chlorophenoxy)propyl]piperidine oxalate
Reactant of Route 5
Reactant of Route 5
1-[3-(2-bromo-4-chlorophenoxy)propyl]piperidine oxalate
Reactant of Route 6
Reactant of Route 6
1-[3-(2-bromo-4-chlorophenoxy)propyl]piperidine oxalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.